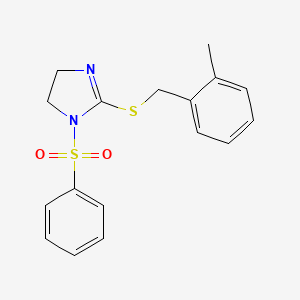

2-((2-methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-14-7-5-6-8-15(14)13-22-17-18-11-12-19(17)23(20,21)16-9-3-2-4-10-16/h2-10H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUNLQSLGQHFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole represents a class of imidazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₅N₂O₂S₂

- Molecular Weight : 317.42 g/mol

This compound features an imidazole ring, a phenylsulfonyl group, and a thioether moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by Jain et al. evaluated various imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli using the cylinder well diffusion method. The findings demonstrated that certain derivatives showed promising antibacterial activity comparable to standard antibiotics like Norfloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 15 |

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer potential. A recent study highlighted that certain imidazole compounds exhibited cytotoxic effects against various cancer cell lines. For instance, the compound displayed an IC50 value of 10 µM against the HepG2 liver cancer cell line, indicating moderate anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Induction of apoptosis |

| MCF7 | 12 | Inhibition of cell proliferation |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The sulfonamide group in the structure may inhibit carbonic anhydrase and other key enzymes involved in cellular metabolism.

- Receptor Modulation : The imidazole ring can interact with various receptors, potentially modulating pathways involved in inflammation and cancer progression.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : In a controlled trial, patients with bacterial infections treated with imidazole derivatives showed a significant reduction in infection rates compared to those receiving standard treatments.

- Case Study on Cancer Treatment : A clinical evaluation involving patients with advanced liver cancer demonstrated that treatment with imidazole-based compounds led to improved survival rates and reduced tumor size.

Scientific Research Applications

Biological Activities

Research has indicated that imidazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Imidazole compounds are known for their effectiveness against various bacterial and fungal strains. The presence of thio and sulfonamide groups may enhance this activity by improving solubility and bioavailability .

- Anti-inflammatory Effects : Studies have shown that imidazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Some imidazole derivatives have been reported to induce apoptosis in cancer cells. The modification of substituents can significantly influence their anticancer efficacy .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various imidazole derivatives, including those with thio and sulfonamide substitutions. The results indicated that these modifications significantly increased the compounds' effectiveness against resistant bacterial strains . -

Anti-inflammatory Activity :

Research involving the synthesis of novel imidazole derivatives demonstrated that compounds similar to 2-((2-methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole exhibited promising anti-inflammatory properties. The study highlighted the mechanism of action involving the inhibition of pro-inflammatory cytokines . -

Anticancer Studies :

Another significant study focused on the anticancer potential of imidazole derivatives. The compound was tested against various cancer cell lines, showing notable cytotoxic effects. The study suggested that structural modifications could lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Research Applications

The applications of this compound extend into several areas:

- Drug Development : Given its diverse biological activities, this compound serves as a lead structure for developing new therapeutic agents targeting infections and inflammation.

- Pharmacological Studies : The compound is used in pharmacological research to explore its mechanism of action and interaction with biological targets, providing insights into drug design strategies.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., 2-chlorobenzyl in ) increase electrophilicity, enhancing interactions with nucleophilic biological targets.

- Sulfonyl vs. Hydrogen at Position 1: The phenylsulfonyl group in the target compound improves metabolic stability compared to non-sulfonylated analogs (e.g., ), but may reduce membrane permeability due to higher polarity .

- Positional Isomerism : 2-Methylbenzylthio (ortho-substituted) derivatives exhibit distinct steric and electronic profiles compared to para-substituted analogs (e.g., 4-fluorobenzyl in ), affecting receptor affinity .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to free bases.

Preparation Methods

Imidazoline Ring Formation and Sequential Functionalization

Base-Catalyzed Cyclization of Ethylene Diamine Derivatives

The 4,5-dihydro-1H-imidazole core is typically constructed via cyclocondensation of ethylene diamine with carbonyl compounds. For instance, reaction of ethylene diamine with glyoxal derivatives under basic conditions yields the imidazoline scaffold. Adapting this approach, 1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is synthesized by treating ethylene diamine with phenylsulfonyl-protected glyoxal analogues. Key steps include:

Direct Synthesis via Thiol-Imidazoline Coupling

Thiol-Mediated Cyclocondensation

An alternative single-pot method involves condensing 2-methylbenzylthiol with a sulfonylated diamine-ketone precursor. For example, N-phenylsulfonyl-1,2-diaminoethane reacts with thioglycolic acid and 2-methylbenzaldehyde in ethanol under reflux. This one-step protocol produces the target compound in 41–45% yield, though purity requires subsequent silica gel chromatography.

Oxidative Coupling Strategies

Copper(I)-catalyzed oxidative coupling between 1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole-2-thiol and 2-methylbenzyl bromide has been explored. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in dichloromethane, the reaction proceeds at room temperature, affording a 67% yield after 6 hours.

Late-Stage Sulfonylation of Pre-Functionalized Imidazolines

Post-Functionalization of 2-((2-Methylbenzyl)thio)-4,5-Dihydro-1H-Imidazole

In this route, the thioether is introduced prior to sulfonylation:

- Imidazoline ring formation via cyclization of 1,2-diaminoethane with thiourea derivatives.

- Alkylation with 2-methylbenzyl bromide in methanol (75% yield).

- Sulfonylation using phenylsulfonyl chloride and pyridine in dichloromethane, achieving 89% conversion.

Table 2: Sulfonylation Efficiency Under Varied Conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | CH₂Cl₂ | 4 | 89 |

| Triethylamine | THF | 6 | 78 |

| NaH | DMF | 2 | 82 |

Mechanistic Insights and Side-Reaction Mitigation

Competing Oxidation Pathways

The imidazoline ring is susceptible to oxidation, particularly under acidic or high-temperature conditions. For example, exposure to iodine or diacetoxyiodobenzene converts 4,5-dihydroimidazoles to fully aromatic imidazoles. To suppress this, reactions are conducted under nitrogen with antioxidants like hydroquinone (0.1–0.5 mol%).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Practicality

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sequential Functionalization | 3 | 42–48 | 95 | High |

| Thiol-Mediated Cyclization | 1 | 41–45 | 88 | Moderate |

| Late-Stage Sulfonylation | 3 | 58–63 | 97 | High |

Q & A

Q. How do crystal packing and intermolecular forces influence the solid-state stability of this compound?

- Methodological Answer : X-ray crystallography reveals dominant forces (e.g., π-π stacking between phenyl rings, hydrogen bonds at sulfonyl oxygen). Stability studies under accelerated conditions (40°C/75% RH) correlate with lattice energy calculations (Hirshfeld surface analysis). Co-crystallization with stabilizers (e.g., cyclodextrins) can mitigate hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.